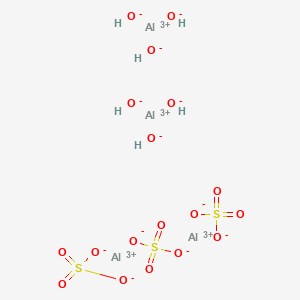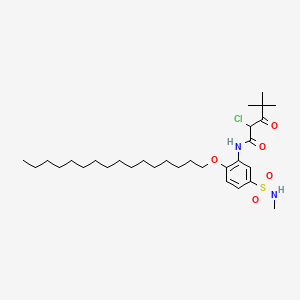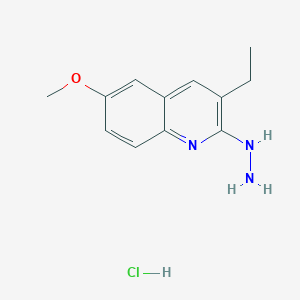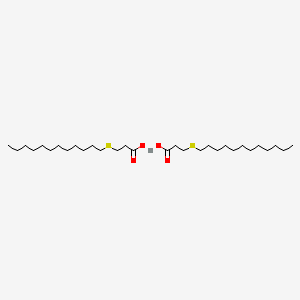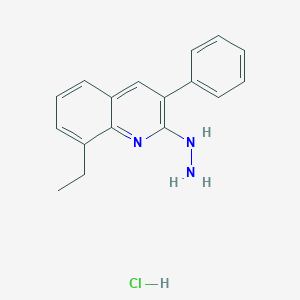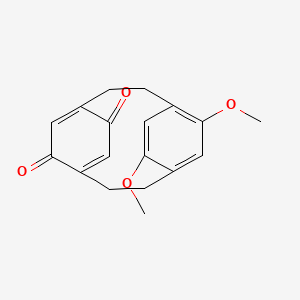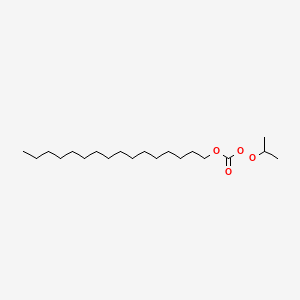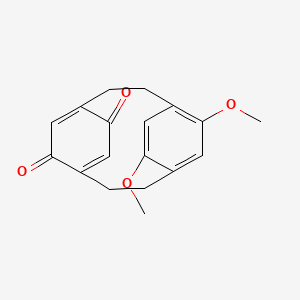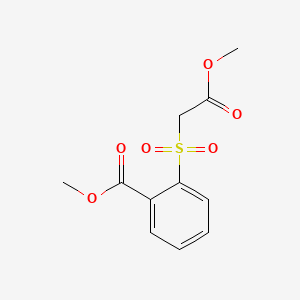
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate is an organic compound with the molecular formula C11H12O6S and a molecular weight of 272.28 g/mol It is a derivative of benzoic acid and is characterized by the presence of a sulfonyl group attached to the benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a sulfonylating agent. One common method involves the reaction of 2-methoxy-2-oxoethyl sulfonyl chloride with methyl benzoate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Similar structure but lacks the sulfonyl group.
Methyl 2-methoxybenzoate: Lacks both the sulfonyl and oxoethyl groups.
Benzoic acid, 2-methoxy-, methyl ester: Another derivative of benzoic acid with different substituents.
Uniqueness
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate is unique due to the presence of both the sulfonyl and oxoethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
26759-41-1 |
|---|---|
Formule moléculaire |
C11H12O6S |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
methyl 2-(2-methoxy-2-oxoethyl)sulfonylbenzoate |
InChI |
InChI=1S/C11H12O6S/c1-16-10(12)7-18(14,15)9-6-4-3-5-8(9)11(13)17-2/h3-6H,7H2,1-2H3 |
Clé InChI |
KIAJKXINPPGSJO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CS(=O)(=O)C1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
